![molecular formula C15H16N4O2S2 B5169505 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound falls under the category of 1,3,4-thiadiazoles, a class known for its diverse pharmacological properties and applications in various chemical reactions. The synthesis of such compounds often involves reactions of thiadiazole derivatives with various reagents to introduce different functional groups, enhancing their chemical versatility.

Synthesis Analysis

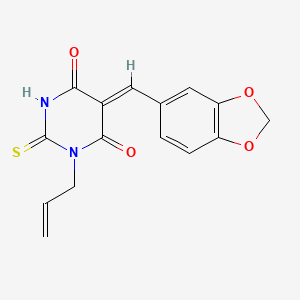

The synthesis of related 1,3,4-thiadiazole compounds typically involves starting materials like ethanone derivatives, which undergo cyclo-condensation with other chemicals such as acetylacetone and aromatic aldehydes. A notable method for synthesizing thiadiazole derivatives includes the reaction of specific ethanone precursors with sulfur and primary or secondary amines, leading to the formation of thiadiazole rings through cyclo-condensation processes (Abdelhamid et al., 2016; Bhadraiah et al., 2021).

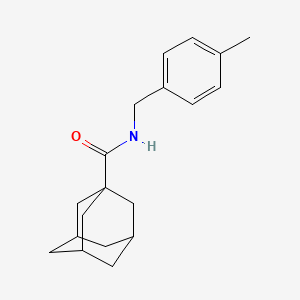

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the compound , can be elucidated using X-ray diffraction techniques. These compounds often exhibit complex intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for their chemical stability and reactivity (Ustabaş et al., 2017).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives engage in various chemical reactions, including cycloadditions, where they can act as thiocarbonyl or azomethine ylides depending on the type of dipolarophile involved. These reactions are essential for the synthesis of novel compounds with potential biological activities (Sutcliffe et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can significantly influence their chemical behavior and potential applications. These properties are typically characterized using spectroscopic methods and crystallography.

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity towards various chemical reagents, acidity or basicity of the functional groups, and their ability to form stable complexes with metals or other organic compounds, are crucial for their application in chemical synthesis and pharmaceutical research.

References:

- Abdelhamid, A., Fahmi, A., & Baaiu, B. S. (2016). A Convenient Synthesis of Some New 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, Pyrazolo[5,1‐c]triazine, and Thieno[3,2‐d]pyrimidines Containing 5‐Bromobenzofuran Moiety. Journal of Heterocyclic Chemistry, 53, 1292-1303.

- Bhadraiah, U. K., Basavanna, V., Gurudatt, D. M., et al. (2021). Bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant Evaluation.

- Ustabaş, R., Çoruh, U., Er, M., & Tahtaci, H. (2017). X-ray and Theoretical Studies of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone. Crystallography Reports, 62, 1089-1094.

- Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. Tetrahedron, 56, 10011-10021.

作用機序

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of the urease enzyme is critical for the colonization of this bacterium .

Safety and Hazards

In vivo efficacy and toxicity evaluations of similar compounds have been performed . For example, a compound known as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl)thioacetyl] mutilin (ATTM) was found to have a 50% lethal dose (LD 50) of 2304.4 mg/kg in an oral single-dose toxicity study . The no observed adverse effect level (NOAEL) for ATTM was 5 mg/kg .

将来の方向性

Given their high activity against the urease enzyme, these compounds might be promising candidates for further evaluation . In particular, compound 7j shows more favorable interactions with the active site of the urease enzyme, which confirms its great inhibitory activity . Therefore, it might be a promising candidate for further evaluation .

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-9-6-12(10(2)19(9)7-11-4-3-5-21-11)13(20)8-22-15-18-17-14(16)23-15/h3-6H,7-8H2,1-2H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQKGSZFSUFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)

![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)

![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)